molecular formula C20H20N4O4S2 B2982927 2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide CAS No. 1798638-70-6

2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide

Cat. No. B2982927
CAS RN: 1798638-70-6
M. Wt: 444.52
InChI Key: OUYUAEULHKUDEL-UHFFFAOYSA-N
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Description

2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H20N4O4S2 and its molecular weight is 444.52. The purity is usually 95%.
BenchChem offers high-quality 2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methods and Characterization

A range of synthetic methodologies and characterization techniques have been employed to create and analyze compounds structurally related to 2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide. For example, acetylation and nucleophilic substitution reactions were utilized to afford substituted pyrimidinone compounds, demonstrating the compound's versatility as a precursor for synthesizing various heterocyclic rings (R. Zaki, S. M. Radwan, & A. El-Dean, 2017). Furthermore, the synthesis and characterization of novel sulfonamide derivatives, including structural variations like benzothiazole and quinoline moieties, have shown significant cytotoxic activity against cancer cell lines, indicating the potential for anticancer applications (M. Ghorab et al., 2015).

Antimicrobial and Anticancer Activities

Studies have synthesized and tested derivatives for antimicrobial and anticancer activities. For instance, a series of acetamide derivatives showed variable antimicrobial activity against selected microbial species, suggesting the potential for development into new antimicrobial agents (Samreen Gul et al., 2017). Another study focused on the anticancer activity of sulfonamide derivatives, finding that compound 17 exhibited potent activity against breast cancer cell lines, suggesting a direction for future anticancer drug development (M. Ghorab et al., 2015).

Pharmacological Potential

The pharmacological potential of related compounds has been explored, with findings indicating their usefulness in various therapeutic areas. For instance, the synthesis of N-heteryl-beta-[(2-alkoxyethyl)oxy]/beta-[[2-(N,N- dialkylamino)ethyl]oxy]acetamides as possible H1-antihistaminics showcases the exploration of novel pharmacological activities (A. R. Rao & V. Reddy, 1994). Additionally, tetrahydroisoquinoline sulfamates have been identified as potent microtubule disruptors, offering insights into the development of new anticancer agents (W. Dohle et al., 2019).

properties

IUPAC Name

2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c25-19(13-28-18-9-10-21-17-4-2-1-3-16(17)18)23-14-5-7-15(8-6-14)30(26,27)24-20-22-11-12-29-20/h5-12H,1-4,13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYUAEULHKUDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CC(=C2C1)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide

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